4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps, including the formation of the benzothiazole core and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: The benzothiazole core can be synthesized through cyclization reactions involving 2-aminobenzenethiol and various aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Cyanogen bromide, sulfamoyl chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Primary amines
Substitution: Various substituted benzothiazoles
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with similar biological activities.
Benzothiazole-2-thiol: Known for its use in the synthesis of various benzothiazole derivatives.
2-Phenylbenzothiazole: Exhibits anti-cancer and anti-inflammatory properties.
Uniqueness
4-[bis(2-cyanoethyl)sulfamoyl]-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bis(2-cyanoethyl)sulfamoyl group enhances its potential as an enzyme inhibitor and its ability to interact with biological macromolecules .
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-[bis(2-cyanoethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O3S2/c25-13-3-15-29(16-4-14-26)34(31,32)19-10-7-18(8-11-19)23(30)28-24-27-22-20-6-2-1-5-17(20)9-12-21(22)33-24/h1-2,5-12H,3-4,15-16H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJWUQLFGFALCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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